molecular formula C21H17ClN2O4 B3933560 8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate

8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate

Cat. No. B3933560
M. Wt: 396.8 g/mol
InChI Key: MKGOKUSHYWYZSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate involves its ability to interact with cellular targets such as enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in inflammatory pathways and cancer cell proliferation. It has also been shown to bind to metal ions and induce changes in their optical properties, making it a potential sensor for detecting these ions.
Biochemical and Physiological Effects:
Studies have shown that 8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate has various biochemical and physiological effects. It has been found to inhibit the growth of certain bacterial strains and reduce inflammation in animal models. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate in lab experiments is its ability to selectively target specific cellular targets. This makes it a potentially useful tool for studying the mechanisms of certain diseases and developing new therapies. However, one limitation is its relatively low solubility, which may affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for research on 8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate. One potential area of study is its use as a sensor for detecting metal ions in biological samples. Another area of research is the development of new derivatives of this compound with improved solubility and efficacy. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
In conclusion, 8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various applications.

Scientific Research Applications

8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has been tested for its potential use as a sensor for detecting metal ions.

properties

IUPAC Name

8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N2.ClHO4/c1-16-12-13-23-20(18-10-6-3-7-11-18)15-19(22-21(23)14-16)17-8-4-2-5-9-17;2-1(3,4)5/h2-15H,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGOKUSHYWYZSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=[N+]2C=C1)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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